Bis(2-cyanoethyl) butanedioate

Description

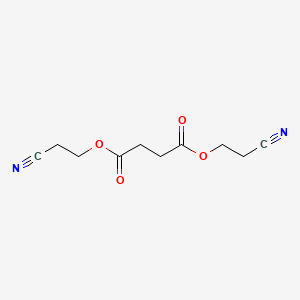

Bis(2-cyanoethyl) butanedioate is an ester derivative of butanedioic acid (succinic acid) substituted with two 2-cyanoethyl groups. The compound’s structure comprises a central succinate backbone esterified with 2-cyanoethyl moieties, imparting distinct polarity and reactivity due to the electron-withdrawing cyano (-CN) groups.

Properties

CAS No. |

71228-07-4 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

bis(2-cyanoethyl) butanedioate |

InChI |

InChI=1S/C10H12N2O4/c11-5-1-7-15-9(13)3-4-10(14)16-8-2-6-12/h1-4,7-8H2 |

InChI Key |

JRLXTODTQYWZMX-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CCC(=O)OCCC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-cyanoethyl) butanedioate typically involves the esterification of butanedioic acid with 2-cyanoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

HOOC-(CH2)2-COOH+2HOCH2CH2CN→NCCH2CH2OOC-(CH2)2-COOCH2CH2CN+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) butanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and 2-cyanoethanol.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Butanedioic acid and 2-cyanoethanol.

Reduction: Bis(2-aminoethyl) butanedioate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-cyanoethyl) butanedioate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: It can be used in the preparation of polymers and resins with specific properties.

Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Biology: It may be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.

Mechanism of Action

The mechanism of action of bis(2-cyanoethyl) butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydride ions.

Comparison with Similar Compounds

Key Observations :

- Polarity: this compound is expected to exhibit higher polarity than alkyl esters (e.g., diethyl or branched derivatives) due to the electron-withdrawing cyano groups, enhancing solubility in polar solvents like acetone or DMF .

- Volatility: Diethyl butanedioate demonstrates volatility during distillation processes, as noted in whisky production studies, whereas bulkier esters (e.g., bis(2-phenoxyethyl)) are less volatile .

- Thermal Stability : Branched esters like bis(3-methylbutyl) butanedioate may exhibit higher thermal stability due to steric hindrance, a property relevant for industrial applications .

Table 2: Functional Comparison

Key Findings :

- Nematicidal Activity: Diethyl butanedioate exhibits weak nematicidal activity (37.35% mortality at 72 h against Meloidogyne javanica), likely due to its simpler ester structure. In contrast, cyanoethyl derivatives may show enhanced bioactivity due to increased electrophilicity, though this remains untested .

- Pharmaceutical Utility : Bis(2-methylpropyl) butanedioate is explicitly used as a pharmaceutical intermediate, highlighting the role of branched esters in drug synthesis .

- Regulatory Status : Derivatives like 1,4-Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] butanedioate (CAS 65520-45-8) are classified as low-risk under environmental safety assessments, whereas Bis(2-n-butoxyethyl)phthalate (CAS 117-83-9) is listed on the US EPA TSCA inventory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.